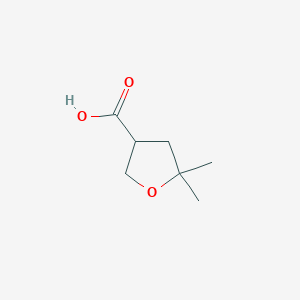![molecular formula C12H20N4 B1482204 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2098093-20-8](/img/structure/B1482204.png)
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Übersicht
Beschreibung
The compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring . The presence of the cyclobutyl group and the ethan-1-amine group suggest that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the fused pyrazolo[1,5-a]pyrazine ring system, with the cyclobutyl and ethan-1-amine groups attached at specific positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds such as pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions. For example, they have been found to react with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Synthesis
Heterocyclic compounds like pyrazolines and pyrazines play a crucial role as building blocks in organic synthesis, enabling the construction of complex molecular architectures. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing their value in synthesizing various heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines, due to their unique reactivity (Gomaa & Ali, 2020). This showcases the potential utility of structurally related compounds in diverse synthetic applications.
Anticancer Applications
Research on pyrazoline derivatives, a related heterocyclic scaffold, has revealed their significant potential in anticancer therapy. Ray et al. (2022) discussed the synthesis of pyrazoline derivatives demonstrating substantial anticancer activity, highlighting the ongoing interest in exploring these compounds for therapeutic applications (Ray et al., 2022). This suggests that compounds with similar structural features could offer promising avenues for developing new anticancer agents.
Energetic Materials
The application of heterocyclic compounds extends into the field of high-energy density materials (HEDMs). Yongjin and Shuhong (2019) reviewed the progress in research on azine energetic compounds, including pyrazines, highlighting their application in propellants and explosives due to their desirable thermal and detonation properties (Yongjin & Shuhong, 2019). This indicates the potential of heterocyclic compounds in developing advanced materials for defense and aerospace applications.
Pharmacological Effects
Shaaban, Mayhoub, and Farag (2012) reviewed the therapeutic applications of pyrazolines, a class of nitrogen-containing heterocycles, noting their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities (Shaaban, Mayhoub, & Farag, 2012). This emphasizes the broad potential of heterocyclic compounds in drug development and the possibility of discovering new therapeutic agents among structurally related compounds.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-cyclobutyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-4-5-15-6-7-16-11(9-15)8-12(14-16)10-2-1-3-10/h8,10H,1-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRBYEHZQVGSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3CCN(CC3=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482121.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482123.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)
![7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482130.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482131.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482132.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482133.png)
![7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482135.png)
![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)
![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)
